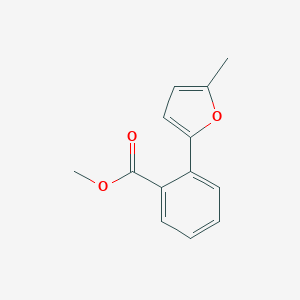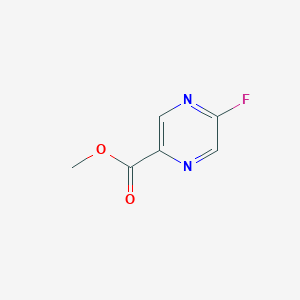
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide, also known as ADP, is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide inhibits the activity of dihydrofolate reductase and thymidylate synthase by binding to their active sites and preventing the formation of their respective products. This inhibition leads to the depletion of intracellular folate and thymidine pools, which are essential for DNA and RNA synthesis. As a result, cell growth and division are inhibited.
Biochemische Und Physiologische Effekte
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a potential candidate for the development of anticancer drugs. Additionally, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide is its ability to inhibit the activity of enzymes involved in DNA and RNA synthesis, making it a potential candidate for the development of anticancer drugs. Additionally, N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide has been shown to have anti-inflammatory and neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases. However, one limitation of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide is its potential toxicity, which may limit its use in clinical applications.
Zukünftige Richtungen
There are several future directions for research on N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide. One direction is the development of more potent and selective inhibitors of dihydrofolate reductase and thymidylate synthase. Additionally, research could focus on the use of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide in combination with other anticancer drugs to enhance their efficacy. Furthermore, research could explore the potential of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide as a treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Synthesemethoden
The synthesis of N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide involves the reaction of naphthalene-2-carboxylic acid with 4-amino-1,3-dimethyl-2,6-dioxopyrimidine-5-carboxylic acid in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The resulting product is then purified using column chromatography to obtain the final compound.
Wissenschaftliche Forschungsanwendungen
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide has been studied for its potential applications in scientific research, particularly in the field of biochemistry. It has been shown to inhibit the activity of enzymes such as dihydrofolate reductase and thymidylate synthase, which are involved in the synthesis of DNA and RNA. This inhibition can lead to the suppression of cancer cell growth, making N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide a potential candidate for the development of anticancer drugs.
Eigenschaften
CAS-Nummer |
166115-76-0 |
|---|---|
Produktname |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide |
Molekularformel |
C17H16N4O3 |
Molekulargewicht |
324.33 g/mol |
IUPAC-Name |
N-(4-amino-1,3-dimethyl-2,6-dioxopyrimidin-5-yl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H16N4O3/c1-20-14(18)13(16(23)21(2)17(20)24)19-15(22)12-8-7-10-5-3-4-6-11(10)9-12/h3-9H,18H2,1-2H3,(H,19,22) |
InChI-Schlüssel |
BSWFHOCFKDTYRH-UHFFFAOYSA-N |
SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC3=CC=CC=C3C=C2)N |
Kanonische SMILES |
CN1C(=C(C(=O)N(C1=O)C)NC(=O)C2=CC3=CC=CC=C3C=C2)N |
Synonyme |
2-Naphthalenecarboxamide, N-(6-amino-1,2,3,4-tetrahydro-1,3-dimethyl-2,4-dioxo-5-pyrimidinyl)- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2-methoxy-5-methyl-1H-benzo[d]imidazole](/img/structure/B71461.png)

![1-[(1'S,2S,4'R)-7',7'-Dimethyl-4-oxospiro[1,3-dioxolane-2,2'-bicyclo[2.2.1]heptane]-1'-yl]-N,N-di(propan-2-yl)methanesulfonamide](/img/structure/B71467.png)








